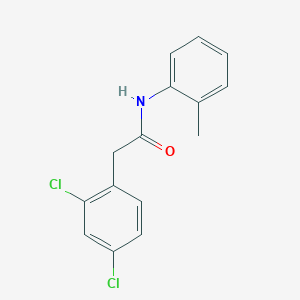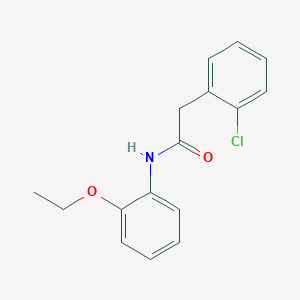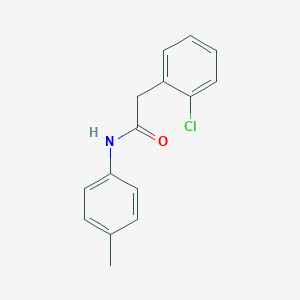
N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide, also known as BMS-986165, is a small molecule inhibitor that is currently being developed for the treatment of autoimmune diseases such as psoriasis and lupus. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide works by inhibiting the activity of a protein called TYK2, which is involved in the signaling pathways that lead to the production of cytokines and other inflammatory mediators. By inhibiting TYK2, N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide reduces the production of these inflammatory mediators and thereby reduces inflammation and disease activity.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of cytokine production, the reduction of inflammation, and the improvement of clinical outcomes in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide in lab experiments is its specificity for TYK2. This compound has been shown to selectively inhibit TYK2 without affecting other related proteins, which makes it a valuable tool for studying the role of TYK2 in various biological processes. However, one limitation of using N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide in lab experiments is its potential toxicity. This compound has been shown to have some toxic effects in animal studies, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the development and use of N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide. One area of focus is the optimization of the compound for clinical use. This includes further studies on its safety and efficacy in human subjects, as well as the development of new formulations and delivery methods. Another potential direction is the exploration of new therapeutic applications for N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide. This compound has shown promise in preclinical models of autoimmune diseases, but it may also have potential for other indications such as cancer or infectious diseases. Finally, there is a need for further research on the mechanism of action of N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide and its effects on various biological processes. This will help to better understand the potential therapeutic applications of this compound and its role in disease pathogenesis.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials for this synthesis include 4-bromo-2-methylphenol and 3-fluorobenzenesulfonyl chloride. These two compounds are reacted together to form the key intermediate, which is then coupled with an amine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide has been extensively studied in preclinical models of autoimmune diseases such as psoriasis and lupus. In these studies, N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide has been shown to inhibit the production of cytokines and other inflammatory mediators that are involved in the pathogenesis of these diseases. This compound has also been shown to reduce disease activity and improve clinical outcomes in animal models of these diseases.
Eigenschaften
Produktname |
N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide |
|---|---|
Molekularformel |
C13H11BrFNO2S |
Molekulargewicht |
344.2 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-7-10(14)5-6-13(9)16-19(17,18)12-4-2-3-11(15)8-12/h2-8,16H,1H3 |
InChI-Schlüssel |
FNCMZFGJEOYZMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)






